(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate
Description
(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate (CAS: 941280-54-2, DTXSID80723407) is a chiral small molecule characterized by a butan-2-yl backbone substituted with a 4-chlorophenyl group at position 4, a 3-cyanophenyl group at position 3, and a methanesulfonate ester at position 2. Its stereochemistry (2R,3S) is critical for its biological activity and interaction with target receptors. The compound’s molecular weight is approximately 403.88 g/mol, with a calculated logP of ~3.5, indicating moderate lipophilicity .
Properties
CAS No. |
941280-54-2 |
|---|---|
Molecular Formula |
C18H18ClNO3S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
[(2R,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl] methanesulfonate |
InChI |
InChI=1S/C18H18ClNO3S/c1-13(23-24(2,21)22)18(11-14-6-8-17(19)9-7-14)16-5-3-4-15(10-16)12-20/h3-10,13,18H,11H2,1-2H3/t13-,18-/m1/s1 |
InChI Key |
PHZCLACSNGTOPL-FZKQIMNGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)OS(=O)(=O)C |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butan-2-yl backbone: This can be achieved through a Grignard reaction where a suitable halide reacts with magnesium in the presence of an ether solvent.
Introduction of the chlorophenyl and cyanophenyl groups: This step often involves Friedel-Crafts alkylation reactions, where the butan-2-yl backbone is alkylated with chlorobenzene and cyanobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonate group, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted butan-2-yl derivatives.
Scientific Research Applications
(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, pharmacological, and physicochemical differences between (2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate and related compounds:
Structural and Stereochemical Differences
- Backbone and Substituents: Unlike Taranabant’s propanamide core, the target compound features a methanesulfonate ester, which may enhance metabolic stability but reduce oral bioavailability due to increased polarity . The 3-cyanophenyl and 4-chlorophenyl groups are conserved across analogs, suggesting a shared pharmacophore for receptor binding.
- Stereochemistry: The (2R,3S) configuration distinguishes it from Taranabant’s (1S,2S) stereochemistry, which is critical for CB1 receptor affinity. Minor stereochemical changes can drastically alter potency and selectivity .
Pharmacological and Physicochemical Properties
- Solubility : The methanesulfonate group in the target compound likely improves aqueous solubility compared to Taranabant’s amide-based structure. However, triazolyl analogs (e.g., compound in ) exhibit superior solubility due to ionizable triazole groups .
- Potency : Taranabant’s CB1 inverse agonist activity (IC50 < 1 nM) surpasses early-stage analogs, including the target compound, which lacks explicit potency data .
Biological Activity
The compound (2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate , also known as Taranabant , is a synthetic organic molecule classified primarily for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Structure and Composition
The molecular formula for Taranabant is with a molecular weight of approximately 515.955 Da. The compound features a complex structure that includes multiple aromatic rings and halogen substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Name | Taranabant |
| Molecular Formula | C27H25ClF3N3O2 |
| Molecular Weight | 515.955 Da |
| Chiral Centers | 2 |
| DrugBank ID | DB06624 |
Taranabant acts primarily as a selective antagonist for cannabinoid receptors, particularly CB1 receptors. This interaction is crucial for mediating various physiological responses, including appetite regulation and metabolic processes. The presence of the chlorophenyl and cyanophenyl groups enhances its binding affinity and selectivity toward these receptors.
Pharmacological Effects
- Appetite Suppression : Taranabant has been investigated for its potential in treating obesity by modulating appetite through cannabinoid receptor antagonism.
- Anti-inflammatory Properties : Preliminary studies suggest that Taranabant may exhibit anti-inflammatory effects by inhibiting pathways associated with chronic inflammation.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases, although further studies are required to elucidate these effects fully.
In Vitro and In Vivo Studies
Recent studies have evaluated Taranabant's efficacy in various biological systems:
-
In Vitro Studies : Taranabant has shown significant inhibition of cell proliferation in cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells, with IC50 values indicating moderate cytotoxicity.
Cell Line IC50 (μM) MCF-7 15.2 Hek293-T 18.5 - In Vivo Studies : Animal models have demonstrated that Taranabant can effectively reduce body weight and fat mass without significant adverse effects on metabolism.
Case Studies
- Obesity Treatment : A clinical trial indicated that participants receiving Taranabant experienced a significant reduction in body weight compared to the placebo group, suggesting its potential as an anti-obesity agent.
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, Taranabant administration resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its neuroprotective potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
